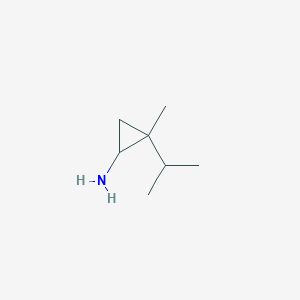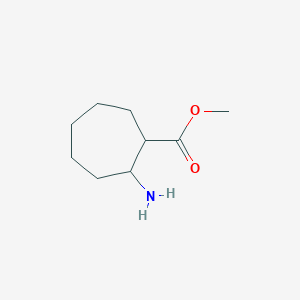![molecular formula C13H13ClOS B13298460 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde](/img/structure/B13298460.png)
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde involves synthetic routes that typically include the reaction of 4-chlorothiophenol with cyclohex-1-ene-1-carbaldehyde under specific reaction conditions . The industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with proteins, altering their structure and function. This interaction can affect various biological processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)thio]cyclohex-1-ene-1-carbaldehyde can be compared with other similar compounds, such as:
2-[(4-Bromophenyl)thio]cyclohex-1-ene-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)thio]cyclohex-1-ene-1-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular research and industrial applications .
Properties
Molecular Formula |
C13H13ClOS |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C13H13ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h5-9H,1-4H2 |
InChI Key |
VYJIPGQTUCMMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


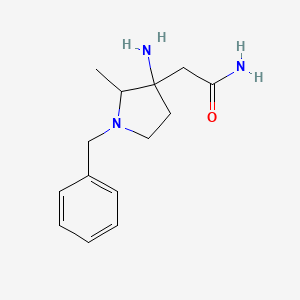

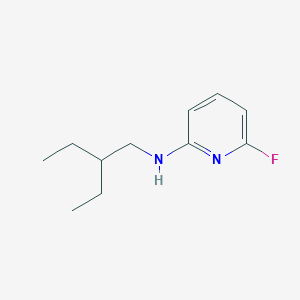
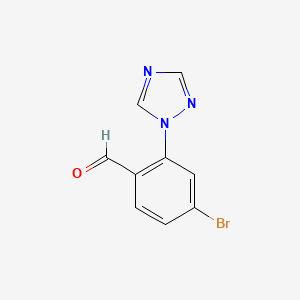
![4-[(1-Phenylethyl)amino]pentan-1-ol](/img/structure/B13298406.png)

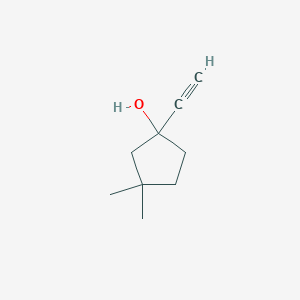
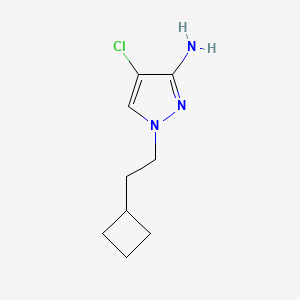
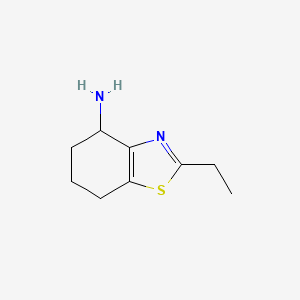
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)
